molecular formula C9H12O2 B1173560 2,6-DI-Tert-butylphenol CAS No. 19126-15-9

2,6-DI-Tert-butylphenol

Cat. No. B1173560
CAS RN: 19126-15-9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US04950810

Procedure details

A 100 ml-autoclave was charged with 28 g of phenol, 4 g of phosphoric acid and 20 g of acetic acid, and heated at 120° C. Thereto was gradually added 34 g of isobutylene and the mixture was stirred at 120° C. for 3 hours. The reaction mixture consisted of 1.0% of phenol, 14% of 2-tert-butylphenol, 11% of 4-tert-butylphenol and 74% of 2,4-di-tertbutylphenol, when analyzed with gas chromatography as a % area. 2,6-Di-tert-butylphenol and 2,4,6-tri-tert-butylphenol were not formed. Phosphoric acid and acetic acid were removed by washing with water. Distillation at 170° C. gave 44 g of 2,4-di-tert-butylphenol. Each spectra of NMR, MS and IR of the objective compound was identical with those of the standard compound.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.P(=O)(O)(O)O.[CH3:13][C:14](=[CH2:16])[CH3:15].[C:17]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[OH:27])([CH3:20])([CH3:19])[CH3:18].[C:28](C1C=CC(O)=CC=1)([CH3:31])([CH3:30])[CH3:29].[C:39]([C:43]1[CH:48]=[C:47]([C:49]([CH3:52])([CH3:51])[CH3:50])[CH:46]=[CH:45][C:44]=1[OH:53])([CH3:42])([CH3:41])[CH3:40]>C(O)(=O)C>[C:14]([C:23]1[CH:24]=[CH:25][CH:26]=[C:21]([C:17]([CH3:19])([CH3:18])[CH3:20])[C:22]=1[OH:27])([CH3:15])([CH3:13])[CH3:16].[C:39]([C:43]1[CH:48]=[C:47]([C:49]([CH3:52])([CH3:51])[CH3:50])[CH:46]=[C:45]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:44]=1[OH:53])([CH3:42])([CH3:41])[CH3:40]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
4 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
20 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
CC(C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04950810

Procedure details

A 100 ml-autoclave was charged with 28 g of phenol, 4 g of phosphoric acid and 20 g of acetic acid, and heated at 120° C. Thereto was gradually added 34 g of isobutylene and the mixture was stirred at 120° C. for 3 hours. The reaction mixture consisted of 1.0% of phenol, 14% of 2-tert-butylphenol, 11% of 4-tert-butylphenol and 74% of 2,4-di-tertbutylphenol, when analyzed with gas chromatography as a % area. 2,6-Di-tert-butylphenol and 2,4,6-tri-tert-butylphenol were not formed. Phosphoric acid and acetic acid were removed by washing with water. Distillation at 170° C. gave 44 g of 2,4-di-tert-butylphenol. Each spectra of NMR, MS and IR of the objective compound was identical with those of the standard compound.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.P(=O)(O)(O)O.[CH3:13][C:14](=[CH2:16])[CH3:15].[C:17]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[OH:27])([CH3:20])([CH3:19])[CH3:18].[C:28](C1C=CC(O)=CC=1)([CH3:31])([CH3:30])[CH3:29].[C:39]([C:43]1[CH:48]=[C:47]([C:49]([CH3:52])([CH3:51])[CH3:50])[CH:46]=[CH:45][C:44]=1[OH:53])([CH3:42])([CH3:41])[CH3:40]>C(O)(=O)C>[C:14]([C:23]1[CH:24]=[CH:25][CH:26]=[C:21]([C:17]([CH3:19])([CH3:18])[CH3:20])[C:22]=1[OH:27])([CH3:15])([CH3:13])[CH3:16].[C:39]([C:43]1[CH:48]=[C:47]([C:49]([CH3:52])([CH3:51])[CH3:50])[CH:46]=[C:45]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:44]=1[OH:53])([CH3:42])([CH3:41])[CH3:40]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
4 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
20 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
CC(C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04950810

Procedure details

A 100 ml-autoclave was charged with 28 g of phenol, 4 g of phosphoric acid and 20 g of acetic acid, and heated at 120° C. Thereto was gradually added 34 g of isobutylene and the mixture was stirred at 120° C. for 3 hours. The reaction mixture consisted of 1.0% of phenol, 14% of 2-tert-butylphenol, 11% of 4-tert-butylphenol and 74% of 2,4-di-tertbutylphenol, when analyzed with gas chromatography as a % area. 2,6-Di-tert-butylphenol and 2,4,6-tri-tert-butylphenol were not formed. Phosphoric acid and acetic acid were removed by washing with water. Distillation at 170° C. gave 44 g of 2,4-di-tert-butylphenol. Each spectra of NMR, MS and IR of the objective compound was identical with those of the standard compound.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.P(=O)(O)(O)O.[CH3:13][C:14](=[CH2:16])[CH3:15].[C:17]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[OH:27])([CH3:20])([CH3:19])[CH3:18].[C:28](C1C=CC(O)=CC=1)([CH3:31])([CH3:30])[CH3:29].[C:39]([C:43]1[CH:48]=[C:47]([C:49]([CH3:52])([CH3:51])[CH3:50])[CH:46]=[CH:45][C:44]=1[OH:53])([CH3:42])([CH3:41])[CH3:40]>C(O)(=O)C>[C:14]([C:23]1[CH:24]=[CH:25][CH:26]=[C:21]([C:17]([CH3:19])([CH3:18])[CH3:20])[C:22]=1[OH:27])([CH3:15])([CH3:13])[CH3:16].[C:39]([C:43]1[CH:48]=[C:47]([C:49]([CH3:52])([CH3:51])[CH3:50])[CH:46]=[C:45]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:44]=1[OH:53])([CH3:42])([CH3:41])[CH3:40]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
4 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
20 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
CC(C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.